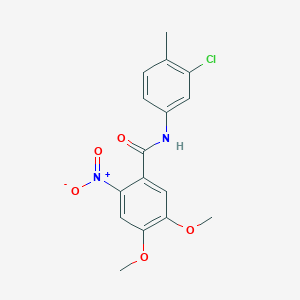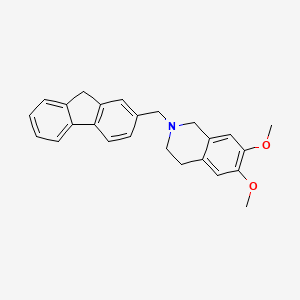![molecular formula C15H20N4O B5990374 3-(1-Propylpiperidin-3-yl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5990374.png)
3-(1-Propylpiperidin-3-yl)pyrido[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Propylpiperidin-3-yl)pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a 1-propylpiperidin-3-yl substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidines typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For 3-(1-Propylpiperidin-3-yl)pyrido[2,3-d]pyrimidin-4-one, a common synthetic route involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in solvents like xylene . The cyclization process can be catalyzed by bases such as sodium methoxide (MeONa) in butanol (BuOH) .
Industrial Production Methods
Industrial production methods for pyrido[2,3-d]pyrimidines often involve scalable and efficient processes. One-pot synthesis methods using dicationic molten salts as catalysts have been developed to produce these compounds with high yields and reduced reaction times . These methods are environmentally friendly and can be conducted under solvent-free conditions or in green solvents like ethanol (EtOH) .
Chemical Reactions Analysis
Types of Reactions
3-(1-Propylpiperidin-3-yl)pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid for oxidation reactions.
Reducing agents: Hydrogen gas with palladium catalyst for reduction reactions.
Nucleophiles: Amines and thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfanyl groups results in sulfoxides or sulfones, while nucleophilic substitution can yield various substituted derivatives .
Scientific Research Applications
3-(1-Propylpiperidin-3-yl)pyrido[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-Propylpiperidin-3-yl)pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell growth and survival . Additionally, some derivatives act as inhibitors of protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: Similar to pyrido[2,3-d]pyrimidin-5-ones but with different substitution patterns, leading to variations in biological activity.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which also exhibit diverse biological activities.
Uniqueness
3-(1-Propylpiperidin-3-yl)pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular targets, such as PI3K, sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(1-propylpiperidin-3-yl)pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-8-18-9-4-5-12(10-18)19-11-17-14-13(15(19)20)6-3-7-16-14/h3,6-7,11-12H,2,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLVXZGBRFQZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)N2C=NC3=C(C2=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B5990292.png)
![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-ethyl-1-methylpiperazine](/img/structure/B5990298.png)
![3-(4-chlorophenyl)-7-ethyl-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5990314.png)
![4-({2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5990315.png)
![4-methyl-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B5990325.png)
![1-(4-propylphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B5990336.png)
![2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5990348.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5990361.png)
![5-[2-(2-pyridinyl)-1-pyrrolidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5990362.png)
![2-[1-(2-ethoxybenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5990368.png)
![[1-(2-methylbenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B5990380.png)

![[3-[(Z)-3-(4-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] acetate](/img/structure/B5990387.png)
